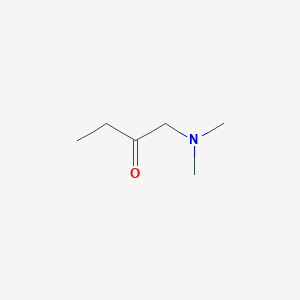

1-Dimethylamino-butan-2-one

Description

1-Dimethylamino-butan-2-one is a ketone derivative with a dimethylamino substituent at the first carbon of a four-carbon chain and a ketone group at the second carbon. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.18 g/mol (inferred from structural analogs). This compound is structurally characterized by its branched alkyl chain and polar dimethylamino group, which enhances its solubility in polar solvents compared to non-functionalized ketones. While direct data on this compound are sparse in the provided evidence, its reactivity and applications can be inferred from structurally related compounds in the literature .

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

1-(dimethylamino)butan-2-one |

InChI |

InChI=1S/C6H13NO/c1-4-6(8)5-7(2)3/h4-5H2,1-3H3 |

InChI Key |

DKUCGOKEZSOFOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CN(C)C |

Origin of Product |

United States |

Preparation Methods

1-Dimethylamino-butan-2-one can be synthesized through several methods. One common synthetic route involves the reaction of acetylacetaldehyde dimethyl acetal with dimethylamine in methanol. The reaction is typically carried out at room temperature, followed by purification through distillation . Another method involves the reaction of acetophenone with dimethylamine hydrochloride and paraformaldehyde .

Chemical Reactions Analysis

1-Dimethylamino-butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides

Scientific Research Applications

1-Dimethylamino-butan-2-one has several scientific research applications:

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Dimethylamino-butan-2-one involves its interaction with molecular targets through its ketone and amine functional groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. For example, the compound can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry .

Comparison with Similar Compounds

Key Observations :

- Polarity: The dimethylamino group in this compound increases its polarity compared to 3,3-Dimethyl-2-butanone, enhancing solubility in polar solvents like water or ethanol.

- Reactivity: The dimethylamino group may act as a weak base, enabling participation in acid-catalyzed reactions, unlike non-amino-substituted ketones .

- Applications: While 1-[3-(Dimethylamino)phenyl]ethan-1-one is used in drug synthesis (e.g., for neurological therapies), this compound’s shorter alkyl chain could make it a candidate for smaller bioactive molecules or catalysts .

Pharmacological and Industrial Relevance

- Pharmaceutical Potential: The dimethylamino group in this compound mirrors the structural motifs seen in compounds like 1-[3-(Dimethylamino)phenyl]ethan-1-one, which is used to synthesize drug candidates targeting metabolic and neurological disorders .

- Material Science: Compared to thiophene-substituted ketones (e.g., 1-(2-Thienyl)butan-1-one), this compound lacks aromaticity but offers greater flexibility for polymer or ligand design .

- Agricultural Chemistry: Unlike hydroxyphenyl-substituted ketones (e.g., 1-(2-Hydroxyphenyl)-3-methylbutan-1-one), the dimethylamino group may confer herbicidal or pesticidal activity through nitrogen-mediated interactions .

Physicochemical Properties (Inferred)

| Property | This compound | 3,3-Dimethyl-2-butanone | 1-[3-(Dimethylamino)phenyl]ethan-1-one |

|---|---|---|---|

| Boiling Point | ~180–190°C | 121°C | >250°C (decomposes) |

| Solubility in Water | Moderate | Low | Low |

| LogP (Lipophilicity) | ~0.5 | 1.2 | 1.8 |

Notes:

- The higher boiling point of this compound compared to 3,3-Dimethyl-2-butanone is attributed to hydrogen bonding via the dimethylamino group.

- Lower lipophilicity (LogP) suggests better bioavailability in aqueous systems compared to aryl-substituted analogs .

Research Findings and Gaps

- Synthetic Routes: this compound could be synthesized via Mannich reactions, similar to methods used for 1-[3-(Dimethylamino)phenyl]ethan-1-one .

- Toxicity Data: Limited evidence exists; however, dimethylamino groups in related compounds show moderate toxicity (e.g., LD₅₀ > 500 mg/kg in rodents) .

- Research Gaps : Detailed pharmacokinetic studies and catalytic applications (e.g., asymmetric synthesis) remain unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.